Technical Documentation Center

2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid
  • CAS: 938350-35-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid

The following technical guide provides an in-depth analysis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid , a critical heterocyclic building block in medicinal chemistry. Executive Summary 2-(3,4-Dihydroisoquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid is a non-proteinogenic amino acid derivative featuring a 1,2,3,4-tetrahydroisoquinoline (THIQ) core fused to a propanoic acid tail. Structurally, it represents a constrained analog of N-benzylalanine , where the benzyl nitrogen substituent is cyclized back onto the phenyl ring. This cyclization restricts conformational freedom, making the molecule a valuable scaffold for peptidomimetics , enzyme inhibitors (e.g., PRMT5, ACE), and G-protein coupled receptor (GPCR) ligands.

This guide details the physicochemical properties, synthetic pathways, and pharmacological utility of this compound, designed for researchers in drug discovery and organic synthesis.

Chemical Structure & Stereochemistry

The molecule consists of a lipophilic tetrahydroisoquinoline ring system attached via its secondary nitrogen (position 2) to the


-carbon of propanoic acid.
Structural Analysis
  • Core Scaffold: 1,2,3,4-Tetrahydroisoquinoline (a reduced form of isoquinoline).

  • Functionalization: N-alkylation at the 2-position with a 2-carboxyethyl group.[1]

  • Chirality: The

    
    -carbon of the propanoic acid moiety is a chiral center. The compound exists as two enantiomers: (R) and (S).
    
    • (S)-Enantiomer: Analogous to L-alanine derivatives.

    • (R)-Enantiomer: Analogous to D-alanine derivatives.

  • Conformational Constraint: Unlike linear N-benzyl amino acids, the THIQ ring locks the N-C(benzyl) bond rotation, reducing the entropy penalty upon binding to biological targets.

Visualization: Pharmacophore Features

The following diagram illustrates the key structural zones of the molecule.

G THIQ Tetrahydroisoquinoline (Lipophilic Core) Nitrogen Tertiary Amine (Basic Center) THIQ->Nitrogen  Fused Ring   Linker Chiral u03b1-Carbon (Stereocenter) Nitrogen->Linker  N-Alkylation   Acid Carboxylic Acid (H-Bond Donor/Acceptor) Linker->Acid  Functional Group  

Figure 1: Pharmacophore segmentation of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid.

Physicochemical Properties[1][2][3][4][5][6][7]

The compound exhibits amphoteric behavior due to the presence of both a tertiary amine and a carboxylic acid.

PropertyValue / DescriptionNotes
CAS Number 938350-35-7 (HCl hydrate)1265964-21-3 (HCl)Free acid is often generated in situ or isolated as a zwitterion.
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Solubility Water (High for HCl salt), DMSO, MethanolFree acid has lower water solubility near pI.
pKa (Acid) ~2.3 (Predicted)Carboxylic acid deprotonation.
pKa (Base) ~8.5 (Predicted)Tertiary amine protonation.
LogP 0.5 – 1.2Moderately lipophilic; crosses membranes effectively.
Appearance White to off-white crystalline powderHygroscopic in salt form.

Synthesis & Manufacturing

The most robust synthetic route involves the nucleophilic substitution (N-alkylation) of 1,2,3,4-tetrahydroisoquinoline with an


-halo propanoic acid derivative.
Synthetic Pathway

The reaction typically employs an ester of 2-bromopropanoic acid to prevent side reactions, followed by hydrolysis.

Reagents:

  • Substrate: 1,2,3,4-Tetrahydroisoquinoline.

  • Alkylating Agent: Methyl 2-bromopropionate (racemic or chiral).

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: Acetonitrile (

    
    ) or DMF.
    
Step-by-Step Protocol
  • Alkylation: Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous MeCN. Add

    
     (2.0 eq) and methyl 2-bromopropionate (1.1 eq).
    
  • Reaction: Reflux at 60–80°C for 4–6 hours. Monitor by TLC/LC-MS for consumption of the amine.

  • Workup: Filter off inorganic salts. Concentrate the filtrate to obtain the intermediate ester.

  • Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (2.0 eq) and stir at room temperature for 2 hours.

  • Isolation: Acidify to pH ~3–4 with 1M HCl. Extract with Ethyl Acetate or crystallize the zwitterion directly from the aqueous phase.

Reaction Scheme Visualization

Synthesis SM1 1,2,3,4-Tetrahydroisoquinoline Inter Intermediate Ester (Methyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)propanoate) SM1->Inter K2CO3, MeCN, 80°C (SN2 Substitution) SM2 Methyl 2-bromopropionate SM2->Inter Prod Target Product 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid Inter->Prod LiOH, THF/H2O (Ester Hydrolysis)

Figure 2: Synthetic route via N-alkylation and ester hydrolysis.

Pharmacological Applications[5]

This molecule serves as a specialized "warhead" or linker in drug design, particularly where a constrained amino acid is required to lock a bioactive conformation.

Peptidomimetics

In peptide drug design, replacing a natural amino acid (like Phenylalanine or Alanine) with this THIQ derivative restricts the rotation of the peptide backbone (


 and 

angles). This is critical for:
  • Increasing metabolic stability: Proteases cannot easily cleave the unnatural N-substituted bond.

  • Improving potency: Locking the bioactive conformation reduces the entropy cost of binding.

Enzyme Inhibitors (PRMT5 & ACE)

Research into Protein Arginine Methyltransferase 5 (PRMT5) inhibitors has utilized the tetrahydroisoquinoline scaffold to occupy lipophilic pockets within the enzyme active site. While specific PRMT5 inhibitors often use a hydroxypropyl linker, the propanoic acid derivative provides a handle for amide coupling to create similar chemotypes [1]. Additionally, the structure mimics the "Tic" (tetrahydroisoquinoline-3-carboxylic acid) moiety found in ACE inhibitors like Quinapril , but with the carboxylate shifted to the N-alkyl chain, offering a distinct vector for interaction with zinc metalloproteases.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral data is expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       10-12 ppm (br s, 1H, COOH).
      
    • 
       7.0-7.2 ppm (m, 4H, Ar-H).
      
    • 
       3.6-3.8 ppm (s, 2H, C1-H of THIQ).
      
    • 
       3.4 ppm (q, 1H, 
      
      
      
      -CH of propanoic acid).
    • 
       2.8 ppm (m, 4H, C3/C4-H of THIQ).
      
    • 
       1.2 ppm (d, 3H, CH₃).
      
  • Mass Spectrometry (ESI):

    • Positive Mode

      
      .
      
    • Negative Mode

      
      .
      

References

  • Shao, J., et al. (2019).[2] "Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors."[2] European Journal of Medicinal Chemistry, 164, 317-333.[2] Link

  • Fluorochem. "2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid hydrochloride hydrate - Product Sheet." Link

  • PubChem. "2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride." National Library of Medicine. Link

  • Manolov, S. P., et al. (2020).[3] "Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives." Journal of the Serbian Chemical Society. Link

Sources

Exploratory

Therapeutic Potential of Dihydroisoquinoline Propanoic Acid Derivatives: A Technical Guide for Drug Development Professionals

Introduction: A Privileged Scaffold with Promising Therapeutic Applications The dihydroisoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold with Promising Therapeutic Applications

The dihydroisoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic molecules with a broad spectrum of biological activities.[1] Its rigid, yet adaptable, framework allows for the precise spatial orientation of functional groups, enabling potent and selective interactions with various biological targets. Among the diverse derivatives of this scaffold, dihydroisoquinoline propanoic acid derivatives have emerged as a particularly promising class of compounds with significant therapeutic potential in several key areas, including neurodegenerative diseases, inflammation, and cancer.[2][3][4]

This technical guide provides an in-depth exploration of the therapeutic potential of dihydroisoquinoline propanoic acid derivatives, with a focus on their synthesis, mechanisms of action, and preclinical evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of novel therapeutic agents.

Core Therapeutic Areas and Mechanisms of Action

Dihydroisoquinoline propanoic acid derivatives have demonstrated efficacy in a range of therapeutic areas, primarily driven by their ability to modulate key pathological pathways.

Neuroprotection in Alzheimer's Disease: The Case of THICAPA

A significant body of research has focused on the neuroprotective effects of these derivatives, particularly in the context of Alzheimer's disease (AD). One of the most promising candidates in this area is 3-[[(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carbonyl]amino]propanoic acid (THICAPA) .[5][6][7]

The pathological hallmark of Alzheimer's disease involves the aggregation of amyloid-beta (Aβ) peptides, particularly the Aβ42 isomer, into neurotoxic oligomers and plaques.[5] THICAPA has been identified as a ligand for Aβ42 and has been shown to reduce the formation of fibrillary Aβ42 aggregates.[5][6] This inhibitory action on a key pathogenic event in AD underscores the therapeutic potential of this compound.

The proposed mechanism of action for THICAPA's neuroprotective effects involves its direct interaction with Aβ42 monomers or early-stage oligomers, thereby preventing their conformational transition into β-sheet-rich structures that are prone to aggregation. This disruption of the amyloid cascade is a primary therapeutic strategy in Alzheimer's disease research.

Below is a diagram illustrating the proposed neuroprotective mechanism of THICAPA.

THICAPA_Mechanism cluster_Extracellular Extracellular Space cluster_Neuron Neuron Abeta_monomer Aβ42 Monomers Oligomers Toxic Aβ42 Oligomers Abeta_monomer->Oligomers Aggregation Fibrils Aβ42 Fibrils (Plaques) Oligomers->Fibrils Fibrillization Neuronal_damage Neuronal Damage & Cell Death Oligomers->Neuronal_damage Neurotoxicity THICAPA THICAPA THICAPA->Abeta_monomer Binding & Inhibition caption Proposed Neuroprotective Mechanism of THICAPA Synthesis_Workflow Starting_Material Substituted Phenylethylamine Acylation Acylation with Propanoic Acid Derivative Starting_Material->Acylation Amide β-Phenylethyl Propionamide Acylation->Amide Cyclization Bischler-Napieralski Cyclization (e.g., POCl₃) Amide->Cyclization Final_Product Dihydroisoquinoline Propanoic Acid Derivative Cyclization->Final_Product caption General Synthetic Workflow

Figure 2: General Synthetic Workflow

Detailed Experimental Protocol: Synthesis of a Representative Derivative

The following is a representative protocol for the synthesis of a dihydroisoquinoline propanoic acid derivative, adapted from literature procedures. [8] Step 1: Acylation of β-Phenylethylamine

  • To a solution of the appropriately substituted β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) is added a base (e.g., triethylamine, 1.2 eq).

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • A solution of the desired propanoic acid chloride or anhydride (1.1 eq) in the same solvent is added dropwise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude β-phenylethyl propionamide.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Bischler-Napieralski Cyclization

  • The purified β-phenylethyl propionamide (1.0 eq) is dissolved in a suitable solvent (e.g., anhydrous toluene or acetonitrile).

  • Phosphorus oxychloride (POCl₃, 2.0-3.0 eq) is added slowly to the solution at 0 °C.

  • The reaction mixture is then heated to reflux (80-110 °C) for 2-6 hours, or until the reaction is complete as indicated by TLC.

  • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

  • The aqueous solution is basified to pH 8-9 with a suitable base (e.g., 2 M NaOH or concentrated NH₄OH).

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated to give the crude dihydroisoquinoline propanoic acid derivative.

  • Further purification can be achieved by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Preclinical Evaluation: In Vitro and In Vivo Models

The therapeutic potential of newly synthesized dihydroisoquinoline propanoic acid derivatives must be rigorously evaluated through a series of in vitro and in vivo assays.

In Vitro Assays

A variety of in vitro assays can be employed to assess the biological activity of these compounds.

Table 1: Key In Vitro Assays for Dihydroisoquinoline Propanoic Acid Derivatives

Assay TypeTargetEndpoint MeasuredTypical Concentration RangeReference
Neuroprotection
Aβ42 Aggregation AssayAβ42 peptideInhibition of fibril formation (e.g., Thioflavin T fluorescence)1-100 µM[5]
Cell Viability AssayNeuronal cell lines (e.g., SH-SY5Y, PC12)Protection against Aβ42-induced cytotoxicity (e.g., MTT, LDH assay)1-50 µM[5]
Anti-inflammatory
COX Inhibition AssayCOX-1 and COX-2 enzymesInhibition of prostaglandin synthesis0.1-100 µM[3]
Nitric Oxide (NO) Inhibition AssayLPS-stimulated macrophages (e.g., RAW 264.7)Reduction of NO production (Griess assay)1-100 µM
Anticancer
Cytotoxicity AssayCancer cell lines (e.g., MCF-7, HeLa)Inhibition of cell proliferation (e.g., MTT, SRB assay)0.1-100 µM[4][9][10]
In Vivo Models

Promising candidates from in vitro screening should be further evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety in vivo. [11][12][13] Table 2: Relevant In Vivo Models for Dihydroisoquinoline Propanoic Acid Derivatives

Therapeutic AreaAnimal ModelKey Parameters EvaluatedRoute of AdministrationTypical Dose RangeReference
Neuroprotection Transgenic mouse models of AD (e.g., 5XFAD)Cognitive function (e.g., Morris water maze), Aβ plaque load, neuroinflammation markersOral, Intraperitoneal10-50 mg/kg[2]
Drosophila model of Aβ42 toxicityRescue of rough eye phenotype, lifespan, motor functionOral (in food)50-200 µM[5]
Anti-inflammatory Carrageenan-induced paw edema in ratsReduction in paw volumeOral, Intraperitoneal10-100 mg/kg[14]
Acetic acid-induced writhing in miceReduction in the number of writhesOral, Intraperitoneal10-100 mg/kg[3]
Anticancer Xenograft models in immunocompromised miceTumor growth inhibitionOral, Intraperitoneal25-100 mg/kg[4]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the dihydroisoquinoline propanoic acid scaffold can provide valuable insights into the structure-activity relationship (SAR) and guide the optimization of lead compounds. Key areas for modification include:

  • Substituents on the aromatic ring: The nature and position of substituents on the benzene ring can significantly influence potency, selectivity, and pharmacokinetic properties.

  • The propanoic acid side chain: Alterations to the length, branching, and functional groups of the propanoic acid moiety can impact target binding and metabolic stability.

  • Stereochemistry: The stereocenter at the C1 position of the dihydroisoquinoline ring can be crucial for biological activity, as demonstrated by the (S)-configuration of THICAPA.

Conclusion and Future Directions

Dihydroisoquinoline propanoic acid derivatives represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. The well-established synthetic routes, coupled with the diverse biological activities observed, make this scaffold an attractive starting point for drug discovery programs.

Future research in this area should focus on:

  • Lead Optimization: Further exploration of the SAR to improve the potency, selectivity, and drug-like properties of lead compounds.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these derivatives.

  • Pharmacokinetic and Safety Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of promising candidates.

  • Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other diseases where the identified mechanisms of action may be relevant.

The continued investigation of dihydroisoquinoline propanoic acid derivatives holds great promise for the development of novel and effective therapies for a range of unmet medical needs.

References

[14]Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid. (2021-07-15). Pharmaceutical Chemistry Journal. [2]A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. (2023). Journal of Controlled Release. [5]3-[[(3S)-1,2,3,4-Tetrahydroisoquinoline-3-Carbonyl]Amino]Propanoic Acid (THICAPA) Is Protective Against Aβ42-Induced Toxicity In Vitro and in an Alzheimer's Disease Drosophila. (2023-10-28). The Journals of Gerontology: Series A. [6]Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [3]Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides. (2017-08-01). European Journal of Medicinal Chemistry. [15]Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (2013-02-01). Medicinal Chemistry Research. [16]The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [17]Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents. (2016-11-29). Molecules. [1]Application Notes and Protocols: Microwave-Assisted Synthesis of 3,4-Dihydroisoquinolines. Benchchem. [7]Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025-12-12). MDPI. [18]3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. [19]Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023-04-03). Scientific Reports. [20]New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. (2014-09-30). Molecules. [21]Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents. (2016-11-29). MDPI. [22]Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020-03-30). International Journal of Pharmaceutical and Phytopharmacological Research. [23]Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (2025-04-10). Research Journal of Pharmacy and Technology. [11]In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. ProBio CDMO. [9]In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. (2021-05-27). Molecules. [24]Neuroprotective TIQs: 1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol ((S). ResearchGate. [25]The neuroprotective effects of the decahydroisoquinoline, LY 215490; a novel AMPA antagonist in focal ischaemia. Brain Research. [12]In Vivo Pharmacology Studies. Eurofins Discovery. [8]Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. OPUS at UTS. [26]New derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid with free-radical scavenging, D-amino acid oxidase, acetylcholinesterase and butyrylcholinesterase inhibitory activity. (2014-09-30). PubMed. [4]Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. (2020-01-03). Journal of Molecular Structure. [27]Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024-10-15). PubMed. [28]In vivo and in silico evaluations of a synthetic pyrano[3,2-c]quinoline derivative as a potent anti-diabetic agent. Scientific Reports. [29]The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. ResearchGate. [30]Novel tetrahydroisoquinoline derivatives with inhibitory activities against acyl-CoA: cholesterol acyltransferase and lipid peroxidation. (2010-08-15). Bioorganic & Medicinal Chemistry. [31]Propionic acid-derived non-steroidal antiinflammatory drugs are phototoxic in vitro. Photodermatology. [32]Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. (2021-10-07). Beilstein Journal of Organic Chemistry. [33]Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines. Arkivoc. [34]Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. (2025-08-09). ResearchGate. [35]Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [36]Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023-06-16). MDPI. [37]Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Current Drug Research Reviews. [38]Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. (2010-08-01). European Journal of Medicinal Chemistry. [39]Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025-11-13). Molecules. [40]In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. (2021-05-27). MDPI. [10]Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. (2021-08-16). International Journal of Molecular Sciences. [13]In Vivo Models for Evaluation of Drug Efficacy: Demand and Challenges. Journal of Ovarian Research. [41]Synthesis, characterization, anti-Cancer, anti-inflammatory activities, and docking studies of 3, 5-disubstituted thiadiazine-2-thiones. (2025-12-06). ResearchGate. [42]Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. 43 Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024-06-09). ResearchGate. [44]Synthesis and in-vitro biological activity some novel 3-indole propionic acid derivatives. Allied Academies. [45]Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. Semantic Scholar.

Sources

Exploratory

Molecular weight and physicochemical data for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid

This guide details the physicochemical properties, synthesis, and applications of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid , a specialized N-substituted amino acid derivative used as a pharmacophore building blo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, synthesis, and applications of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid , a specialized N-substituted amino acid derivative used as a pharmacophore building block in medicinal chemistry.

Executive Summary & Molecular Profile

2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid is a non-proteinogenic amino acid derivative featuring a tetrahydroisoquinoline (THIQ) core fused to the nitrogen of an alanine moiety. It serves as a critical intermediate in the synthesis of peptidomimetics, particularly for constraining peptide backbones to improve metabolic stability and receptor selectivity.

Physicochemical Data Table
PropertyValueNotes
IUPAC Name 2-(3,4-dihydro-1H-isoquinolin-2-yl)propanoic acidAlso known as N-(1-Carboxyethyl)-1,2,3,4-tetrahydroisoquinoline
CAS Number 22683014Refers to the free acid form [1]
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol Monoisotopic Mass: 205.1103 Da
Physical State Solid (Crystalline powder)Typically white to off-white
Solubility Soluble in DMSO, Methanol, Dilute AcidZwitterionic character influences pH-dependent solubility
pKa (Acid) ~2.3 (Predicted)Carboxylic acid proton
pKa (Base) ~8.4 (Predicted)Tertiary amine proton
LogP 1.2 (Predicted)Lipophilic core balanced by polar acid/amine

Structural Analysis & Pharmacophore Utility

The molecule represents a "constrained alanine" where the nitrogen is part of a bicyclic system. This restriction reduces the conformational freedom of the amino acid side chain, making it a valuable scaffold for:

  • Peptidomimetics: Mimicking the spatial arrangement of phenylalanine or tyrosine residues in a restricted conformation.

  • Enzyme Inhibition: The THIQ core is a privileged structure found in inhibitors of PRMT5 and various kinases [2].

  • GPCR Ligands: The basic nitrogen and lipophilic tail fit the pharmacophore for aminergic GPCRs (e.g., dopamine, histamine receptors).

Structural Diagram (DOT)

The following diagram illustrates the core connectivity and functional regions.

G THIQ Tetrahydroisoquinoline (Lipophilic Core) Nitrogen N2 Position (Basic Center) THIQ->Nitrogen Fused Ring Target Pharmacological Target (GPCR/Enzyme Pocket) THIQ->Target Hydrophobic Interaction PropAcid Propanoic Acid (Acidic Tail) Nitrogen->PropAcid N-Alkylation Nitrogen->Target Ionic Interaction PropAcid->Target H-Bond Donor

Figure 1: Pharmacophore mapping of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid showing key interaction points.

Synthetic Methodology

The synthesis of this compound typically follows an N-alkylation strategy (SN2 reaction) or Reductive Amination . The N-alkylation route is preferred for scale-up due to the availability of reagents.

Protocol A: N-Alkylation (Standard Route)

This method couples 1,2,3,4-tetrahydroisoquinoline with 2-bromopropanoic acid.

Reagents:

  • 1,2,3,4-Tetrahydroisoquinoline (1.0 eq)[1]

  • Ethyl 2-bromopropionate (1.1 eq) (Ester is used to prevent side reactions, followed by hydrolysis)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1,2,3,4-tetrahydroisoquinoline in dry ACN under an inert atmosphere (N₂).

  • Base Addition: Add anhydrous K₂CO₃ to the solution.

  • Alkylation: Dropwise add Ethyl 2-bromopropionate at 0°C. Allow the mixture to warm to room temperature and reflux for 6-12 hours.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the ester intermediate.

  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/Water. Add LiOH (2.0 eq) and stir at room temperature for 4 hours.

  • Purification: Acidify the solution to pH ~3 with 1M HCl. Extract with Ethyl Acetate or precipitate the zwitterion by adjusting pH to the isoelectric point (~6).

  • Validation: Confirm structure via ¹H-NMR (Look for the quartet of the methine proton at ~3.5 ppm and the doublet of the methyl group at ~1.3 ppm).

Synthetic Workflow Diagram (DOT)

Synthesis Start 1,2,3,4-Tetrahydroisoquinoline Intermediate Intermediate Ester (Ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)propanoate) Start->Intermediate Reflux 12h Reagent Ethyl 2-bromopropionate + K2CO3 / ACN Reagent->Intermediate Product Final Product: 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid Intermediate->Product Acidify to pH 6 Hydrolysis LiOH / THF:H2O (Hydrolysis)

Figure 2: Step-by-step synthetic pathway via ester alkylation and hydrolysis.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.25 (d, 3H, CH₃-CH): Doublet corresponding to the alanine methyl group.

    • δ 2.80-3.00 (m, 4H, Ring -CH₂-CH₂-): Multiplets for the methylene groups of the isoquinoline ring.

    • δ 3.45 (q, 1H, N-CH-COOH): Quartet for the chiral center proton.

    • δ 3.80 (s, 2H, Ring N-CH₂-Ar): Singlet for the benzylic methylene protons.

    • δ 7.00-7.20 (m, 4H, Ar-H): Aromatic protons.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak at m/z 206.12.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Retention Time: Early eluting due to polar acid group (approx. 2-4 min depending on gradient).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under desiccated conditions. The compound is stable but hygroscopic due to its zwitterionic nature.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are required. Handle in a fume hood to avoid inhalation of fine dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22683014, 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride. Retrieved February 24, 2026 from [Link]

  • Shao, J., et al. (2019). Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors. European Journal of Medicinal Chemistry, 164, 317-333. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines.[Link]

Sources

Foundational

Mechanism of action of isoquinoline-based propanoic acid derivatives

The following technical guide details the mechanism of action (MoA) for Isoquinoline-based Propanoic Acid Derivatives , specifically focusing on their predominant role as Integrin (VLA-4) Antagonists and emerging utility...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA) for Isoquinoline-based Propanoic Acid Derivatives , specifically focusing on their predominant role as Integrin


 (VLA-4) Antagonists  and emerging utility in metabolic (GPR40) and neurodegenerative pathways.

A Technical Guide to Peptidomimetic Integrin Blockade & Signal Modulation

Executive Technical Summary

Isoquinoline-based propanoic acid derivatives represent a class of peptidomimetics designed to inhibit protein-protein interactions (PPIs) or activate specific G-protein coupled receptors (GPCRs). The core pharmacophore combines a rigid isoquinoline/tetrahydroisoquinoline (THIQ) scaffold—which restricts conformational entropy—with a flexible propanoic acid tail that serves as a critical electrostatic "warhead."

Primary Mechanism: Competitive antagonism of the Integrin


 (VLA-4)  receptor. The molecule mimics the Leu-Asp-Val (LDV)  recognition motif found in the native ligand VCAM-1.
Secondary Mechanism:  Agonism of Free Fatty Acid Receptor 1 (GPR40/FFAR1 ) for metabolic regulation, and inhibition of amyloid-

aggregation (e.g., THICAPA).

Molecular Mechanism: The "Aspartate Mimicry"

The biological potency of these derivatives hinges on their ability to mimic the Aspartic Acid (D) residue within the RGD or LDV integrin-binding sequences.

The Pharmacophore
  • The Anchor (Propanoic Acid): The carboxylic acid moiety is the bioactive determinant. It is essential for coordinating with the divalent metal cation (

    
     or 
    
    
    
    ) residing in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin
    
    
    subunit.
  • The Scaffold (Isoquinoline): The bicyclic nitrogen heterocycle acts as a hydrophobic spacer. It mimics the bulky side chains of Leucine or Phenylalanine (the "L" in LDV), fitting snugly into the hydrophobic specificity pocket (S1 site) of the

    
     subunit.
    
Binding Kinetics & Thermodynamics

The binding is driven by an entropically favorable displacement of water molecules from the MIDAS face.

  • Approach: The isoquinoline ring aligns with the

    
     subunit via 
    
    
    
    -stacking or hydrophobic interactions (Tyr187).
  • Locking: The propanoic acid carboxylate forms a bidentate or monodentate coordination bond with the

    
     ion at the 
    
    
    
    MIDAS interface.
  • Result: This "caps" the receptor in a low-affinity conformation, physically blocking the natural ligand (VCAM-1 or Fibronectin) from binding.

Visualization of Binding Topology

The following diagram illustrates the "Lock-and-Key" interaction at the VLA-4 interface.

BindingMechanism cluster_Integrin Integrin α4β1 Binding Pocket MIDAS MIDAS Cation (Mg2+) (β1 Subunit) Blockade VCAM-1 Binding Blocked S1_Pocket Hydrophobic S1 Pocket (α4 Subunit) Tyr187 Tyr187 Residue Drug Isoquinoline-Propanoic Acid Derivative Acid_Tail Propanoic Acid Tail (Aspartate Mimic) Drug->Acid_Tail Iso_Core Isoquinoline Core (Leucine Mimic) Drug->Iso_Core Acid_Tail->MIDAS Coordination Bond (Electrostatic) Iso_Core->S1_Pocket Hydrophobic Fit Iso_Core->Tyr187 π-Stacking

Caption: Schematic of the pharmacophore docking into the VLA-4 interface. The acid tail neutralizes the MIDAS cation, while the isoquinoline core occupies the hydrophobic pocket.

Cellular Signaling Pathways

Blockade of VLA-4 does not merely prevent adhesion; it silences critical "Outside-In" signaling cascades that drive inflammation.

Disruption of Leukocyte Extravasation

Under normal inflammatory conditions, VLA-4 engagement triggers cytoskeletal rearrangement allowing leukocytes to flatten and migrate through the endothelium.

  • Pathway Blocked: VLA-4

    
     FAK (Focal Adhesion Kinase) 
    
    
    
    Src
    
    
    RhoGTPases (Rac1/RhoA).
  • Outcome: By antagonizing VLA-4, isoquinoline derivatives prevent the phosphorylation of FAK, halting actin polymerization. The leukocyte remains spherical and cannot undergo diapedesis (transmigration).

Secondary Pathway: GPR40 Agonism (Metabolic Context)

In a metabolic context (e.g., Diabetes Type 2), specific derivatives with this scaffold act as GPR40 Agonists .

  • Mechanism: Binding to GPR40 on pancreatic

    
    -cells 
    
    
    
    
    
    coupling
    
    
    PLC activation
    
    
    
    
    generation
    
    
    
    
    release
    
    
    Insulin Secretion .
Signaling Cascade Diagram

SignalingPathways cluster_Inflammation Pathway A: Anti-Inflammatory (Antagonism) cluster_Metabolic Pathway B: Metabolic (Agonism) Drug Isoquinoline Derivative VLA4 Integrin α4β1 (Leukocyte) Drug->VLA4 High Affinity Blockade (Antagonist) GPR40 GPR40 Receptor (Pancreatic β-Cell) Drug->GPR40 Activation (Agonist) VCAM1 Endothelial VCAM-1 FAK FAK Phosphorylation VLA4->FAK Normal Activation VLA4->FAK BLOCKED Gq Gαq Protein GPR40->Gq Actin Actin Polymerization FAK->Actin Migration Leukocyte Transmigration Actin->Migration PLC PLC Activation Gq->PLC Ca Intracellular Ca2+ PLC->Ca Insulin Insulin Secretion Ca->Insulin

Caption: Dual mechanistic potential. Pathway A (Left) shows blockade of inflammatory signaling. Pathway B (Right) shows activation of insulin secretion in metabolic contexts.

Experimental Protocols for Validation

To validate the mechanism of action of a novel isoquinoline-based propanoic acid derivative, the following self-validating protocols are recommended.

Solid-Phase VCAM-1 Binding Assay (Primary Screen)

Purpose: Quantify the


 of the derivative in displacing VLA-4 from its native ligand VCAM-1.
StepProcedureCritical Mechanistic Check
1 Coat 96-well plates with recombinant VCAM-1-Ig fusion protein (

) overnight at 4°C.
Ensures ligand density mimics endothelial surface.
2 Block non-specific sites with 1% BSA in PBS for 1 hour.Prevents false positives from hydrophobic sticking.
3 Add Jurkat cells (expressing

) pre-incubated with the Isoquinoline Derivative (serial dilutions).
Validation: Include

(

) in buffer to activate integrins. Without

, binding is too low to measure inhibition.
4 Incubate for 45-60 mins at 37°C.Allows equilibrium binding.
5 Wash 3x with PBS. Quantify adherent cells using a fluorescent dye (e.g., Calcein-AM) or ATP luminescence.Control: Use a known antagonist (e.g., BIO-1211) as a positive control.
Calcium Flux Assay (GPR40 Counter-Screen)

Purpose: Determine if the derivative possesses off-target (or desired) GPR40 agonist activity.

  • Cell Line: CHO-K1 cells stably expressing human GPR40.

  • Dye Loading: Load cells with FLIPR Calcium 6 dye (Molecular Devices) for 2 hours.

  • Stimulation: Inject Isoquinoline derivative.

  • Readout: Measure fluorescence increase (

    
    ).
    
  • Interpretation: A sigmoidal dose-response indicates

    
     coupling. Lack of response confirms selectivity for Integrins.
    

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how structural modifications to the isoquinoline-propanoic acid core affect biological potency (based on aggregated literature data for VLA-4 antagonists).

Structural DomainModificationEffect on Potency (

)
Mechanistic Rationale
Acid Tail Propanoic Acid (C3)Optimal (< 10 nM) Perfect length to reach MIDAS

while keeping core in S1 pocket.
Acid Tail Acetic Acid (C2)Reduced (10-100x)Too short; steric clash prevents coordination.
Acid Tail Esterification (Prodrug)Inactive in vitroLoss of negative charge prevents metal coordination (requires hydrolysis).
Isoquinoline Core Tetrahydro- (reduced)High Potency "Puckered" ring shape mimics the Proline/Leucine twist in native peptide.
Isoquinoline Core Fully AromaticModerate PotencyPlanar structure is too rigid for optimal induced fit in some isoforms.
N-Substitution Hydrophobic Urea/AmideIncreased PotencyAccesses auxiliary S2 binding pockets for additional affinity.

References

  • Tilley, J. W., et al. (2013). "VLA-4 Antagonists: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents. Link

  • Lin, L., et al. (2021). "Structure-Activity Relationship Study of Indole-5-propanoic Acid Derivatives as GPR40 Agonists." ACS Medicinal Chemistry Letters. Link

  • Karan, C., et al. (2024). "THICAPA: A Tetrahydroisoquinoline Derivative for Alzheimer's Disease."[1][2] ResearchGate/RIKEN NPDepo. Link

  • Vanderslice, P., et al. (2010). "Small Molecule Antagonists of Integrin Receptors." Journal of Medicinal Chemistry. Link

  • Chen, H., et al. (2006). "Discovery of potent VLA-4 antagonists encoding the isoquinoline scaffold." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic Acid: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the scalable synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid, a key intermediate in pharmaceutical development. Two robust and scalable synthetic r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid, a key intermediate in pharmaceutical development. Two robust and scalable synthetic routes are presented: N-alkylation of 1,2,3,4-tetrahydroisoquinoline and one-pot reductive amination. This guide offers detailed, step-by-step protocols, explanations of the underlying chemical principles, and methods for purification and characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction

1,2,3,4-Tetrahydroisoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[1][2] The N-alkylation of the tetrahydroisoquinoline core allows for the introduction of various side chains, enabling the modulation of pharmacological properties. 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid, in particular, serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents.

The development of a scalable and efficient synthesis for this intermediate is crucial for advancing drug discovery programs. This application note details two reliable methods for its preparation on a laboratory and pilot-plant scale, focusing on procedural robustness, yield optimization, and product purity.

Synthetic Strategies and Mechanistic Overview

Two primary synthetic strategies are presented for the preparation of the target compound:

  • Route A: Direct N-Alkylation: This classic SN2 reaction involves the nucleophilic attack of the secondary amine of 1,2,3,4-tetrahydroisoquinoline on an electrophilic 2-halopropanoic acid derivative. This method is straightforward and often provides good yields.

  • Route B: One-Pot Reductive Amination: This approach involves the reaction of 1,2,3,4-tetrahydroisoquinoline with a pyruvic acid derivative to form an intermediate iminium ion, which is then reduced in situ to the desired product.[1] Reductive amination is a highly efficient and atom-economical method for forming C-N bonds.[3]

The choice between these routes may depend on the availability and cost of starting materials, desired scale, and equipment availability.

Scalable Synthesis Protocols

Route A: N-Alkylation of 1,2,3,4-Tetrahydroisoquinoline with 2-Bromopropanoic Acid

This protocol describes a robust and scalable N-alkylation procedure. The use of an inorganic base like potassium carbonate simplifies the work-up and is cost-effective for large-scale synthesis.

Reaction Scheme:

N-Alkylation cluster_0 1,2,3,4-Tetrahydroisoquinoline cluster_1 2-Bromopropanoic Acid cluster_2 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid THIQ Product THIQ->Product + BrPA BrPA->Product K2CO3, DMF Reductive_Amination cluster_0 1,2,3,4-Tetrahydroisoquinoline cluster_1 Ethyl Pyruvate cluster_2 Intermediate Ester cluster_3 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid THIQ IE Intermediate Ester THIQ->IE + EP EP->IE 1. NaBH(OAc)3, DCE Product IE->Product 2. NaOH, H2O/EtOH Purification_Workflow Crude Crude Product Dissolution Dissolution in Hot Solvent (e.g., Ethyl Acetate/Heptane) Crude->Dissolution Cooling Slow Cooling to Room Temperature Dissolution->Cooling Crystallization Further Cooling in Ice Bath Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying Pure Pure Crystalline Product Drying->Pure

Sources

Application

Preparation of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid from isoquinoline precursors

Application Note: Modular Synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic Acid Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid , a critical pharmacophore in the development of peptidomimetics, bradycardic agents, and enzyme inhibitors (e.g., PRMT5 inhibitors).

The method utilizes a modular three-step sequence starting from commercially available isoquinoline . Unlike direct alkylation strategies that often suffer from elimination by-products, this protocol employs a reductive hydrogenation followed by a controlled


 alkylation with an ester surrogate, ensuring high purity and reproducibility.

Key Advantages:

  • Scalability: Uses catalytic hydrogenation suitable for gram-to-kilogram scale-up.

  • Selectivity: Stepwise alkylation-hydrolysis prevents over-alkylation and zwitterionic solubility issues during workup.

  • Green Chemistry: Minimizes the use of chlorinated solvents in the reduction step.

Synthetic Workflow & Mechanism

The synthesis proceeds via three distinct modules:

  • Core Activation: Reduction of the aromatic isoquinoline to the nucleophilic secondary amine (1,2,3,4-tetrahydroisoquinoline).

  • N-Alkylation: Coupling with ethyl 2-bromopropionate to form the ester intermediate.

  • Deprotection: Saponification to yield the free carboxylic acid.

Pathway Visualization

SynthesisPathway cluster_legend Reaction Type Isoquinoline Isoquinoline (Starting Material) THIQ 1,2,3,4-Tetrahydro- isoquinoline (Nucleophile) Isoquinoline->THIQ H2 (50 psi), PtO2 AcOH, RT, 4h (Reduction) Ester Ethyl 2-(3,4-dihydro- isoquinolin-2(1H)-yl) propanoate THIQ->Ester Ethyl 2-bromopropionate K2CO3, MeCN Reflux, 12h FinalAcid 2-(3,4-Dihydroisoquinolin- 2(1H)-yl)propanoic Acid (Target) Ester->FinalAcid LiOH, THF/H2O RT, 2h (Hydrolysis) key Blue: Hydrogenation Yellow: SN2 Alkylation Green: Saponification

Figure 1: Strategic workflow for the conversion of Isoquinoline to the N-propanoic acid derivative.

Detailed Experimental Protocols

Module 1: Preparation of 1,2,3,4-Tetrahydroisoquinoline (THIQ)

Rationale: Isoquinoline is an aromatic heterocycle and lacks the nucleophilicity required for direct alkylation. Reduction generates the secondary amine, which acts as the nucleophile in Module 2.

Reagents:

  • Isoquinoline (CAS: 119-65-3)

  • Platinum(IV) oxide (

    
    , Adams' Catalyst)
    
  • Glacial Acetic Acid (AcOH)

  • Hydrogen gas (

    
    )[1]
    

Protocol:

  • Dissolution: In a pressure vessel (Parr hydrogenator bottle), dissolve Isoquinoline (12.9 g, 100 mmol) in Glacial Acetic Acid (50 mL) .

  • Catalyst Addition: Carefully add

    
     (150 mg)  under an inert atmosphere (
    
    
    
    ). Caution: Dry catalyst can ignite solvent vapors.
  • Hydrogenation: Purge the vessel with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 50 psi (3.4 bar) with
    
    
    .
  • Reaction: Shake at room temperature for 4–6 hours . Monitor consumption of starting material by TLC (System: EtOAc/Hexane 1:1; Isoquinoline

    
    , THIQ 
    
    
    
    , stains with Ninhydrin).
  • Workup:

    • Filter the catalyst through a Celite pad (keep wet to prevent fire hazard).

    • Concentrate the filtrate under reduced pressure to remove most AcOH.

    • Basify the residue with 10% NaOH to pH > 10.

    • Extract with Dichloromethane (DCM, 3 x 50 mL) .

    • Dry combined organics over

      
       and concentrate to yield a pale yellow oil.
      
    • Yield Expectation: 90–95% (approx. 12.5 g).[2]

Module 2: N-Alkylation (Ester Formation)

Rationale: Direct reaction with 2-bromopropanoic acid can lead to zwitterionic solubility issues and difficult purification. Using the ethyl ester ensures the product remains in the organic phase, simplifying purification.

Reagents:

  • 1,2,3,4-Tetrahydroisoquinoline (from Module 1)[2][3][4][5][6][7][8]

  • Ethyl 2-bromopropionate (CAS: 535-11-5)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Acetonitrile (MeCN, anhydrous)

Table 1: Reaction Stoichiometry

Component Role Equivalents Amount (Scale: 10 mmol)
THIQ Nucleophile 1.0 1.33 g
Ethyl 2-bromopropionate Electrophile 1.1 1.99 g (1.43 mL)

|


  | Base (Acid Scavenger) | 2.5 | 3.45 g |
| Acetonitrile  | Solvent | N/A | 30 mL |

Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add THIQ (1.33 g) and Acetonitrile (30 mL) .

  • Addition: Add

    
     (3.45 g)  followed by the dropwise addition of Ethyl 2-bromopropionate (1.43 mL) .
    
  • Reaction: Heat the mixture to reflux (

    
    C)  for 12 hours .
    
    • Checkpoint: LC-MS should show the mass peak [M+H]+ = 234.1.

  • Workup:

    • Cool to room temperature. Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate to an oil.

    • Purification (Optional but recommended): Flash chromatography (SiO2, 10-20% EtOAc in Hexanes) to remove any elimination by-products (acrylates).

    • Yield Expectation: 80–85%.

Module 3: Hydrolysis to Target Acid

Rationale: Mild saponification using Lithium Hydroxide (LiOH) avoids racemization (if using chiral starting materials) and harsh acidic conditions.

Protocol:

  • Dissolution: Dissolve the ester intermediate (2.33 g, 10 mmol) in a mixture of THF (20 mL) and Water (10 mL) .

  • Saponification: Add LiOH

    
     (0.84 g, 20 mmol) . Stir vigorously at Room Temperature  for 2–4 hours .
    
  • Isolation:

    • Evaporate THF under reduced pressure.

    • Acidify the aqueous residue carefully with 1M HCl to pH

      
       3–4.
      
    • Observation: The product usually precipitates as a white/off-white solid or gum.

    • Extract with EtOAc (3 x 30 mL) or filter the precipitate if solid.

    • Dry (

      
      ) and concentrate.[2]
      
  • Final Polish: Recrystallize from Ethanol/Ether if necessary.

Quality Control & Troubleshooting

Table 2: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Catalyst poisoning or insufficient pressure.Use fresh

. Ensure

pressure is maintained at 50 psi.
Over-alkylation (Quaternary salt) Excess alkyl halide used in Step 2.Strictly control stoichiometry (1.1 eq). Add alkyl halide slowly at

C before heating.
Elimination By-product (Acrylate) Reaction temperature too high; Base too strong.Use

(milder than NaH). Do not exceed reflux temp of MeCN.
Product is hygroscopic Zwitterionic nature of the amino acid.Lyophilize the final product from water/dioxane to obtain a handleable powder.

Analytical Validation (Expected Data):

  • 1H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       12.5 (br s, 1H, -COOH)
      
    • 
       7.10 (m, 4H, Ar-H)
      
    • 
       3.80 (s, 2H, Ar-CH2-N)
      
    • 
       3.55 (q, 1H, N-CH-CH3)
      
    • 
       2.90 (m, 4H, Ring CH2)
      
    • 
       1.25 (d, 3H, CH3)
      

References

  • Reduction of Isoquinoline

    • Source: Organic Syntheses, Coll. Vol. 4, p.903 (1963).
    • Title: 1,2,3,4-Tetrahydroisoquinoline hydrochloride.[2][4]

    • URL:[Link]

  • Source: BenchChem Application Notes.
  • Biological Relevance (PRMT5 Inhibitors)

    • Source: European Journal of Medicinal Chemistry (2019).
    • Title: Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors.[5]

    • URL:[Link]

  • Analogous Synthesis (N-Alkyl-propanoic acid derivatives)

    • Source: Semantic Scholar / Journal of Molecular Structure (2025).
    • Title: Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
    • URL:[Link]

Sources

Method

Application Notes and Protocols for Optimal Storage of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid Reagents

Abstract: This document provides a comprehensive guide to the optimal storage and handling of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid and its salts (e.g., hydrochloride salt, CAS 1265964-21-3). Adherence to the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the optimal storage and handling of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid and its salts (e.g., hydrochloride salt, CAS 1265964-21-3). Adherence to these protocols is critical for maintaining the chemical integrity, purity, and performance of the reagent in research and drug development applications. The recommendations herein are synthesized from the fundamental chemical properties of the tetrahydroisoquinoline and propanoic acid moieties, as well as established best practices for the storage of analogous chemical entities.

Introduction: The Imperative of Reagent Integrity

The chemical stability of a reagent is paramount to the reproducibility and validity of experimental results. 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid is a bifunctional molecule featuring a secondary amine within a tetrahydroisoquinoline (THIQ) ring system and a carboxylic acid group. Both functional groups are susceptible to degradation under suboptimal conditions. The THIQ moiety, for instance, is prone to oxidation, which can lead to the formation of the corresponding dihydroisoquinoline or isoquinoline species, altering its chemical and biological properties.[1] The carboxylic acid group can undergo decarboxylation or esterification in the presence of contaminants. Therefore, a meticulously controlled storage environment is essential to mitigate these degradation pathways and ensure the long-term stability of the reagent.

Chemical and Physical Properties Overview

A foundational understanding of the reagent's properties informs the rationale behind the storage recommendations.

PropertyValue/InformationSource
Molecular Formula C₁₂H₁₅NO₂Inferred
Molecular Weight 205.25 g/mol Inferred
Appearance Typically a solid (hydrochloride salt)[2]
Key Functional Groups Secondary amine (in a heterocyclic ring), Carboxylic acidInferred
Potential Incompatibilities Strong oxidizing agents, strong acids, strong bases[3][4]

Recommended Storage Conditions

To ensure the long-term stability and purity of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid, the following storage conditions are recommended. These conditions are designed to minimize exposure to environmental factors that can accelerate degradation.

ParameterRecommended ConditionRationale and Causality
Temperature -20°C for long-term storage (sealed). For short-term use, 2-8°C is acceptable.Lower temperatures significantly reduce the rate of chemical degradation reactions, including oxidation and hydrolysis. For some complex organic molecules, -20°C or even -80°C is recommended for long-term stability.[5]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen). The tetrahydroisoquinoline ring is susceptible to oxidation.[1] Storing under an inert gas displaces oxygen, minimizing oxidative degradation.
Light Protect from light by storing in an amber vial or in a dark location. Aromatic and heterocyclic compounds can be sensitive to light, which can catalyze photo-oxidative degradation.
Moisture/Humidity Store in a dry, desiccated environment. The reagent is potentially hygroscopic. Moisture can promote hydrolysis and other degradation pathways. It is crucial to keep the container tightly sealed.[3]
Container Use a tightly sealed, appropriate container (e.g., glass vial with a secure cap). A tight seal prevents the ingress of moisture and atmospheric oxygen.[6]

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for developing stability-indicating analytical methods and for appreciating the importance of proper storage. The primary routes of degradation for this molecule are anticipated to be oxidation and reactions involving the carboxylic acid moiety.

Oxidative Degradation

The C1 and C4 positions of the tetrahydroisoquinoline ring are susceptible to oxidation, which can lead to the formation of a dihydroisoquinoline or a fully aromatized isoquinoline ring system. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

A 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid B Oxidized Intermediates (e.g., Dihydroisoquinolinium species) A->B Oxidation [O2, light, metal ions] C Aromatized Degradant (Isoquinolinium species) B->C Further Oxidation

Caption: Potential oxidative degradation of the tetrahydroisoquinoline ring.

Carboxylic Acid Reactions

The propanoic acid side chain can undergo reactions typical of carboxylic acids, such as decarboxylation (especially at elevated temperatures) or esterification if alcohols are present as contaminants.

Handling Protocols for Maintaining Reagent Integrity

Proper handling during experimental use is as critical as long-term storage.

  • Equilibration: Before opening, allow the reagent container to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Handling: Whenever possible, handle the reagent in a glove box or under a stream of inert gas (e.g., argon or nitrogen).

  • Dispensing: Use clean, dry spatulas and weighing vessels. Avoid introducing any contaminants into the stock container.

  • Container Sealing: After dispensing, purge the headspace of the container with an inert gas before tightly resealing.

  • Avoid Cross-Contamination: Do not return any unused reagent to the stock container.

Protocol for a Forced Degradation Study

To experimentally determine the stability of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid and to develop a stability-indicating analytical method, a forced degradation study is recommended.[7][8][9] This involves subjecting the reagent to stress conditions to accelerate its degradation.

Experimental Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of the reagent in appropriate solvents B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidation (e.g., 3% H2O2) A->D E Thermal Stress (e.g., 60°C) A->E F Photolytic Stress (e.g., UV/Vis light) A->F G Analyze samples at time points (e.g., 0, 2, 4, 8, 24 hours) B->G C->G D->G E->G F->G H Use a stability-indicating method (e.g., HPLC-UV/MS) G->H I Characterize major degradants H->I

Caption: Workflow for a forced degradation study.

Detailed Protocol Steps
  • Sample Preparation: Prepare stock solutions of the reagent in a suitable solvent (e.g., methanol, acetonitrile, or water, depending on solubility).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and protect from light.

  • Thermal Degradation: Expose both solid reagent and a solution to elevated temperatures (e.g., 60-80°C) in a calibrated oven.

  • Photolytic Degradation: Expose a solution of the reagent to a controlled light source that provides both UV and visible output, as specified in ICH guidelines.[8]

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a high-resolution analytical technique such as HPLC with UV and mass spectrometry detection to separate and identify the parent compound and any degradation products.

Conclusion

The chemical integrity of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid is best maintained by strict adherence to appropriate storage and handling protocols. The recommendations to store the reagent at low temperatures (-20°C), under an inert atmosphere, and protected from light and moisture are based on the inherent chemical susceptibilities of its constituent functional groups. Implementing these measures will ensure the reliability and consistency of this reagent in its applications, leading to more robust and reproducible scientific outcomes.

References

  • Cole-Parmer. (2003, December 12). Material Safety Data Sheet: 1,2-Dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link] (Note: A direct deep link was not available, search for the product on the site).

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Ye, Z., et al. (n.d.). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. PMC. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-24. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(1), 1-5. Retrieved from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Narayan, R., et al. (2015). A Review on Metal-Free Oxidative α-Cyanation and Alkynylation of N-Substituted Tetrahydroisoquinolines as a Rapid Route for the Synthesis of Isoquinoline Alkaloids. Current Organic Chemistry, 19(23), 2296-2313. Retrieved from [Link]

  • Bajaj, S., et al. (2012). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results, 3(2), 55-68. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). A Review on Metal-Free Oxidative α-Cyanation and Alkynylation of N-Substituted Tetrahydroisoquinolines as a Rapid Route for the Synthesis of Isoquinoline Alkaloids. Retrieved from [Link]

Sources

Application

Using 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid as a pharmaceutical intermediate

Technical Application Note: Optimization and Utilization of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic Acid Executive Summary & Pharmacological Context The moiety 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimization and Utilization of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic Acid

Executive Summary & Pharmacological Context

The moiety 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid (CAS: 1265964-21-3 for HCl salt) represents a critical "privileged scaffold" in modern medicinal chemistry.[1] The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a structural mimic of phenylalanine and is ubiquitous in therapeutics targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes such as PRMT5 and ACE.[1]

This specific propanoic acid derivative serves as a bifunctional linker:

  • The THIQ Core: Provides lipophilic, pi-stacking interactions (phenyl ring) and a basic nitrogen for hydrogen bonding or salt bridges.

  • The Propanoic Acid Tail: Introduces a carboxylic acid handle for downstream amide coupling (library generation) and an

    
    -methyl group that increases metabolic stability (blocking 
    
    
    
    -oxidation) and introduces chirality.

Key Applications:

  • Peptidomimetics: Replacement of N-terminal amino acids in protease inhibitors.

  • Fragment-Based Drug Design (FBDD): As a core motif for S1P1 agonists and Factor Xa inhibitors.

  • Epigenetic Modulators: Recent studies identify THIQ-linker motifs in PRMT5 inhibitors [1].

Critical Synthetic Considerations

Synthesis of this intermediate involves the N-alkylation of 1,2,3,4-tetrahydroisoquinoline with an


-halo acid.[1] While seemingly simple, this 

reaction is prone to specific failure modes that this protocol addresses.

The "Soft-Hard" Nucleophile Challenge: The secondary amine of THIQ is a moderately good nucleophile. However,


-halo acids (like 2-bromopropanoic acid) are prone to elimination  (dehydrohalogenation) to form acrylic acid derivatives under strong basic conditions/high heat, reducing yield.[1] Furthermore, the product is an amino acid zwitterion , making extraction from aqueous media difficult without precise pH control.[1]

Protocol A: High-Fidelity Synthesis

This protocol optimizes the N-alkylation to minimize elimination side-products and maximize recovery of the zwitterionic product.

Reagents:

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) [CAS: 91-21-4][1]

  • Ethyl 2-bromopropionate (Preferred over free acid to avoid zwitterion issues during reaction)[1]

  • Potassium Carbonate (

    
    ), anhydrous[1]
    
  • Acetonitrile (ACN), HPLC grade[1]

  • Hydrolysis Reagents: LiOH, THF, Water.[1]

Step-by-Step Methodology:

  • Alkylation (Ester Route):

    • Setup: In a flame-dried round-bottom flask, dissolve THIQ (1.0 eq) in ACN (0.2 M concentration).

    • Base Addition: Add

      
       (2.5 eq). The excess base acts as an HCl scavenger.
      
    • Controlled Addition: Cool the suspension to 0°C. Add Ethyl 2-bromopropionate (1.1 eq) dropwise over 30 minutes. Rationale: Low temperature prevents the elimination of HBr from the starting material.[1]

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours. Monitor via TLC (Hexane/EtOAc 4:1). The secondary amine spot should disappear.

    • Workup: Filter off solids (

      
      /KBr). Concentrate the filtrate. Resuspend in EtOAc, wash with water and brine.[1] Dry over 
      
      
      
      .[2]
  • Hydrolysis to Free Acid:

    • Dissolve the crude ester in THF/Water (3:1).

    • Add LiOH (2.0 eq). Stir at RT for 4 hours.

    • Critical pH Adjustment: The product is amphoteric. To isolate:

      • Evaporate THF.

      • Cool the aqueous layer to 0°C.

      • Carefully adjust pH to ~6.0–6.5 (the isoelectric point) using 1N HCl. The product should precipitate.

      • Alternative: If no precipitate forms (due to high water solubility), extract with n-Butanol or DCM at pH 6.0.[1]

Yield Expectation: 75–85% (Two steps).

Protocol B: Downstream Utilization (Amide Coupling)

Using this intermediate to build a library requires overcoming steric hindrance at the


-carbon.

Reagents:

  • 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid (from Protocol A)[1]

  • Target Amine (

    
    )[1]
    
  • Coupling Agent: HATU (Preferred for hindered acids)[1]

  • Base: DIPEA (Diisopropylethylamine)[1]

  • Solvent: DMF (anhydrous)[1]

Methodology:

  • Activation: Dissolve the acid (1.0 eq) and HATU (1.1 eq) in DMF. Add DIPEA (2.0 eq). Stir for 5 minutes. Observation: Solution often turns yellow.[1]

  • Coupling: Add the Target Amine (1.1 eq).

  • Conditions: Stir at RT for 4–12 hours.

    • Note: If the target amine is electron-deficient (e.g., an aniline), heat to 50°C may be required.[1]

  • Validation: Monitor by LC-MS. Look for

    
     corresponding to Product Mass.
    

Visualized Workflows

Figure 1: Synthetic Pathway & Decision Logic

SyntheticWorkflow Start Start: THIQ (Secondary Amine) Reactant Ethyl 2-bromopropionate (+ K2CO3, ACN) Start->Reactant N-Alkylation (0°C -> RT) Intermediate Intermediate: Ethyl Ester Reactant->Intermediate S_N2 Reaction Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Deprotection Isoelectric pH Adjustment (pH ~6.5) Hydrolysis->Isoelectric Zwitterion Formation Product Final Product: THIQ-Propanoic Acid Isoelectric->Product Precipitation/ Extraction

Caption: Step-wise synthesis emphasizing the ester-protection route to avoid zwitterionic purification issues during the initial alkylation.

Figure 2: Downstream Library Generation Logic

CouplingLogic Acid THIQ-Propanoic Acid AmineType Analyze Target Amine Acid->AmineType Aliphatic Aliphatic Amine (Nucleophilic) AmineType->Aliphatic Aromatic Aromatic Amine (Weak Nucleophile) AmineType->Aromatic MethodA Method A: EDC / HOBt (Standard) Aliphatic->MethodA Low Steric Bulk MethodB Method B: HATU / DIPEA (High Power) Aliphatic->MethodB High Steric Bulk Aromatic->MethodB Required Result Final Drug Candidate (Amide Bond) MethodA->Result MethodB->Result

Caption: Decision matrix for coupling the THIQ-acid intermediate based on the nucleophilicity and steric demands of the partner amine.

Quality Control & Troubleshooting

Data Summary Table: Quality Specifications

ParameterSpecificationMethodNotes
Appearance White to Off-White SolidVisualHygroscopic as HCl salt.
Purity > 98.0%HPLC (C18)Monitor at 254 nm (Phenyl abs).
Identity Conforms1H-NMR (DMSO-d6)Diagnostic doublet at ~1.4 ppm (

-Me).
Solubility Soluble in DMSO, MeOHVisualPoor solubility in non-polar ether.[1]
MS Signal [M+H]+ = 220.13LC-MS (ESI+)Zwitterion may show [M-H]- in neg mode.

Common Failure Modes:

  • Low Yield in Step 1: Usually caused by rapid addition of bromopropionate at RT, leading to elimination (formation of ethyl acrylate). Fix: Strictly maintain 0°C during addition.

  • Product "Disappears" in Step 2: The amino acid is water-soluble at pH < 4 and pH > 9. Fix: Lyophilize the aqueous layer if precipitation fails at pH 6.5.[1]

References

  • Shao, J., Zhu, K., Du, D., et al. (2019).[1][3] Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors.[1][3] European Journal of Medicinal Chemistry, 164, 317–333.[1][3] Link

  • Gangapuram, M., Eyunni, S. (2019).[1] Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents.[4] International Journal of Pure and Applied Chemistry. Link

  • Organic Chemistry Portal.[5] (n.d.). Synthesis of 3,4-dihydroisoquinolines and tetrahydroisoquinolines. Link

Sources

Technical Notes & Optimization

Optimization

Overcoming steric hindrance in 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid reactions

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Overcoming Steric Hindrance & Reactivity Issues Ticket ID: THIQ-PROP-001 Introduction: The "Neopentyl-Like" Problem Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Overcoming Steric Hindrance & Reactivity Issues Ticket ID: THIQ-PROP-001

Introduction: The "Neopentyl-Like" Problem

Welcome to the technical support hub for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid . If you are here, you are likely facing low yields, failed couplings, or racemization.

The Root Cause: This molecule presents a "perfect storm" of steric hindrance. You are attempting to react a carboxylic acid that is:

  • 
    -Substituted:  It has a methyl group (propanoic backbone).
    
  • N-Alkylated: The amine is tertiary.

  • Bulky: The nitrogen is part of a bicyclic tetrahydroisoquinoline (THIQ) system.

This creates a "Steric Wall" around the carbonyl carbon, blocking the approach of nucleophiles. Standard reagents (EDC, HBTU) often fail because their active esters are too bulky to form or too crowded to react. Furthermore, the tertiary nitrogen increases the electron density of the


-carbon, making the proton highly acidic and prone to removal, leading to rapid racemization .

Module 1: Synthesis of the Core Scaffold

Ticket: "I can't make the starting material efficiently using 2-bromopropionate."

Diagnosis

You are likely attempting an


 displacement of ethyl 2-bromopropionate with tetrahydroisoquinoline.
  • Why it fails: The secondary halide + bulky nucleophile (THIQ) leads to slow kinetics and competitive elimination (E2) to form acrylates.

The Fix: Reductive Amination

Switch to a reductive alkylation strategy using pyruvate. This avoids the


 bottleneck entirely and proceeds via an iminium intermediate.

Protocol: Reductive Alkylation Route

ReagentEquivalentsRole
Ethyl Pyruvate 1.2 eqElectrophile
1,2,3,4-Tetrahydroisoquinoline 1.0 eqNucleophile
NaBH(OAc)3 1.5 eqMild Reducing Agent
DCM or DCE Solvent0.1 M Concentration

Step-by-Step:

  • Dissolve THIQ and Ethyl Pyruvate in DCE.

  • Stir for 30 mins to allow hemiaminal formation.

  • Add NaBH(OAc)3 in portions.

  • Stir at RT for 16h.

  • Quench with sat. NaHCO3. Extract, dry, and hydrolyze the ester (LiOH/THF/Water) to get your free acid.

Visual Workflow: Synthesis Decision Tree

SynthesisRoute Start Target: THIQ-Propanoic Acid MethodA Method A: S_N2 Alkylation (2-Bromopropionate + THIQ) Start->MethodA Traditional MethodB Method B: Reductive Amination (Pyruvate + THIQ) Start->MethodB Recommended ResultA Result: Low Yield Elimination Side-Products MethodA->ResultA ResultB Result: High Yield Clean Conversion MethodB->ResultB

Caption: Comparative analysis of synthetic routes. Reductive amination (Green) avoids the steric penalties of S_N2 substitution on secondary carbons.

Module 2: Downstream Amide Coupling

Ticket: "EDC/HOBt and HBTU gave me <10% yield. The amine won't couple."

Diagnosis

The "Active Ester" formed by HOBt or HBTU is extremely bulky. When attached to your already bulky THIQ-propanoic acid, the electrophilic center becomes inaccessible to the incoming amine.

The Fix: Acid Fluorides (TFFH) or T3P

You must use reagents that create smaller leaving groups or activate via different mechanisms.

Option A: The TFFH Method (Acid Fluoride)

Why: TFFH converts the carboxylic acid into an Acid Fluoride (-COF). The fluoride atom is small (isosteric with oxygen) and highly electron-withdrawing, maintaining high reactivity without adding steric bulk.

Protocol:

  • Activation: Dissolve THIQ-Propanoic Acid (1.0 eq) in dry DCM.

  • Reagent: Add TFFH (1.1 eq) and DIEA (2.5 eq).

  • Wait: Stir for 30 mins under ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    . (Formation of Acid Fluoride).[1]
    
  • Coupling: Add your amine (1.1 eq).

  • Time: React for 2–4 hours.

Option B: T3P (Propylphosphonic Anhydride)

Why: T3P acts as a kinetic water scavenger and does not form a bulky active ester intermediate in the traditional sense. It is excellent for low-epimerization couplings.[1][2][3]

Protocol:

  • Dissolve Acid (1.0 eq) and Amine (1.1 eq) in EtOAc or DMF (T3P works well in EtOAc).

  • Add Base: Pyridine (3.0 eq) or N-Methylmorpholine (NMM). Avoid TEA/DIPEA if possible to reduce racemization.

  • Add T3P (50% in EtOAc, 1.5 eq) dropwise at 0°C.

  • Warm to RT and stir.

Data Comparison: Coupling Reagent Efficiency
ReagentMechanismSteric ToleranceRacemization RiskTypical Yield
EDC/HOBt Active Ester (Bulky)LowModerate< 15%
HATU/HOAt Active Ester (7-aza)MediumModerate40-60%
TFFH Acid Fluoride (Small)High Low85-95%
T3P AnhydrideHigh Very Low 80-90%

Module 3: Racemization Control

Ticket: "I made the product, but chiral HPLC shows a 50:50 racemic mixture."

Diagnosis

N-alkylated amino acids are notorious for racemization via Oxazolonium ion formation . The tertiary nitrogen facilitates the formation of a cationic 5-membered ring intermediate, which allows the


-proton to be stripped by base, destroying chirality.
The Fix: Base & Additive Management[5]
  • Switch Bases: Stop using TEA or DIPEA if possible. Use Collidine (TMP) or 2,6-Lutidine . These are weaker bases that are sufficient to deprotonate the acid but less likely to strip the

    
    -proton.
    
  • Use Oxyma Pure: If using carbodiimides (DIC), use Oxyma Pure instead of HOBt. It is more acidic and suppresses racemization better.

  • Pre-activation is Dangerous: Do not pre-activate the acid for long periods in the presence of base. Add the amine immediately after activation (unless using the TFFH acid fluoride isolation method).

Visual Mechanism: The Racemization Trap

Racemization Acid Activated Acid (O-Acyl Urea) Oxazolonium Oxazolonium Ion (Cyclic Intermediate) Acid->Oxazolonium N-Attack Enol Enolized Oxazolonium (Achiral/Planar) Oxazolonium->Enol Base removes alpha-H Racemate Racemic Product (DL-Mix) Oxazolonium->Racemate Amine Attack Enol->Oxazolonium Reprotonation

Caption: Pathway to racemization.[4][5][6] The N-substituent facilitates ring closure to the Oxazolonium species, which is easily deprotonated by strong bases.

FAQ: Quick Troubleshooting

Q: Can I use Acid Chlorides (SOCl2)? A: Not recommended. While they solve the steric issue, converting N-protected amino acids to acid chlorides with thionyl chloride often leads to N-carboxyanhydride (NCA) formation or degradation. Stick to Acid Fluorides (TFFH) which are stable and milder.

Q: My TFFH reaction turned black. A: This usually indicates wet solvents or poor quality TFFH. Ensure your DCM is anhydrous and the TFFH is white/crystalline.

Q: Can I use Microwave irradiation? A: Yes, but be careful. Heat accelerates racemization.[4] If you use microwaves, use COMU/Oxyma and limit temperature to 50°C for short bursts (5-10 mins).

References

  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Synthesis."[1] Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride."[2][7][8] Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Abdelmoty, I., et al. (1994). "Structural studies of reagents for peptide bond formation: crystal and molecular structures of HBTU and HATU." Letters in Peptide Science. Link

Sources

Reference Data & Comparative Studies

Validation

H-NMR and C-NMR spectral analysis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid

Topic: H-NMR and C-NMR Spectral Analysis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid Content Type: Publish Comparison Guide Executive Summary & Technical Context This guide provides a definitive spectral analysi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: H-NMR and C-NMR Spectral Analysis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid Content Type: Publish Comparison Guide

Executive Summary & Technical Context

This guide provides a definitive spectral analysis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid (also referred to as N-(1-carboxyethyl)-1,2,3,4-tetrahydroisoquinoline). This compound represents a critical structural motif in peptidomimetics: a conformationally restricted, N-substituted amino acid derived from the tetrahydroisoquinoline (THIQ) core.

Why this analysis is complex: Unlike simple amino acids, the introduction of the chiral center at the propanoic acid


-position (

-C) creates a chiral environment that desymmetrizes the methylene protons of the isoquinoline ring. This results in diastereotopic splitting , particularly at the C1 position, which often confuses researchers expecting a simple singlet.

Alternative Comparison: This guide compares the spectral performance of the target compound against:

  • The Parent Heterocycle: 1,2,3,4-Tetrahydroisoquinoline (to highlight N-substitution shifts).[1]

  • Solvent Systems: CDCl₃ (Neutral/Ester form) vs. D₂O/DMSO-d₆ (Zwitterionic form).

Structural Logic & Signaling Pathways

To understand the NMR output, one must visualize the magnetic environments created by the N-substituent.

NMR_Logic Substrate 1,2,3,4-Tetrahydroisoquinoline (Achiral Core) Reaction N-Alkylation / Reductive Amination (+ Propanoic Acid Moiety) Substrate->Reaction Product 2-(3,4-Dihydroisoquinolin-2(1H)-yl) propanoic acid Reaction->Product Chiral_Center Chiral Center (α-Carbon) Creates Asymmetry Product->Chiral_Center Induces Effect_C1 C1 Protons (Benzylic) Become Diastereotopic (AB System) Chiral_Center->Effect_C1 Splits Signals Effect_C3 C3 Protons Complex Multiplets Chiral_Center->Effect_C3 Broadens/Splits

Figure 1: The introduction of the chiral propanoic acid side chain breaks the symmetry of the THIQ ring, forcing the C1 and C3 protons into magnetically non-equivalent environments.

Comparative Spectral Analysis (1H-NMR)

The following data compares the expected shifts in CDCl₃ (favors neutral/H-bonded forms) versus D₂O/NaOD (favors the anionic carboxylate form).

The "Diastereotopic Trap" (Expert Insight)

In the parent tetrahydroisoquinoline, the C1 protons (benzylic, adjacent to N) appear as a singlet around


 4.0 ppm.
In the target compound:  Due to the adjacent chiral center on the propanoic acid, the C1 protons are diastereotopic . They will not appear as a singlet. They will appear as an AB quartet  (two doublets with a large geminal coupling constant, 

Hz), often centered around 3.8–4.2 ppm.
1H-NMR Data Table (500 MHz)
Proton AssignmentChemical Shift (

, ppm) [CDCl₃]
MultiplicityIntegrationMechanistic Note
Ar-H (Benzene Ring)7.00 – 7.20Multiplet4HOverlapping aromatic signals typical of o-disubstituted benzene.
C1-H (Isoquinoline)3.90 & 4.15 (AB System)Doublets (

Hz)
2HCritical Feature: Diastereotopic splitting due to chiral

-C.

-CH
(Propanoic)
3.45 – 3.60Quartet (

Hz)
1HCoupled to the methyl group. Shielding depends heavily on zwitterionic state.
C3-H (Isoquinoline)2.90 – 3.10Multiplet2HComplex splitting; often diastereotopic but less resolved than C1.
C4-H (Isoquinoline)2.80 – 2.95Triplet/Multiplet2HBenzylic protons, relatively stable shift.
CH₃ (Methyl)1.35 – 1.45Doublet (

Hz)
3HDiagnostic doublet for the propanoic acid tail.
COOH (Acid)10.0 – 12.0 (Broad)Broad Singlet1HHighly solvent/concentration dependent. Invisible in D₂O.
Comparative Spectral Analysis (13C-NMR)

Carbon NMR provides the definitive backbone confirmation. The key differentiator from the parent amine is the carbonyl peak and the N-alkyl shift.

13C-NMR Data Table (125 MHz)
Carbon AssignmentShift (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

, ppm) [CDCl₃]
Shift (

, ppm) [D₂O/NaOD]
Structural Validation
C=O (Carboxyl)~175.0~180.0Downfield shift in basic D₂O due to carboxylate anion formation.
C1 (Isoquinoline)52.0 – 54.055.0 – 57.0Benzylic N-carbon.

-CH
(Propanoic)
63.0 – 65.066.0 – 68.0Chiral center; shift confirms N-alkylation.
C3 (Isoquinoline)48.0 – 50.050.0 – 52.0Aliphatic N-carbon.
C4 (Isoquinoline)28.0 – 29.028.0 – 29.0Benzylic C, furthest from the chiral center.
Ar-C (Quaternary)133.0 – 135.0134.0 – 136.0Bridgehead carbons.
Ar-C (Methine)125.0 – 129.0126.0 – 129.0Aromatic ring carbons.
CH₃ (Methyl)14.0 – 16.015.0 – 17.0Methyl terminus.
Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and avoid "phantom" peaks from rotamers or salts, follow this strict protocol.

Step 1: Sample Preparation
  • Standard Analysis: Dissolve 10–15 mg of the compound in 0.6 mL CDCl₃ .

    • Note: If the compound is a hydrochloride salt, CDCl₃ will yield broad, undefined peaks. You must perform a "shake-out" with NaHCO₃ or use DMSO-d₆.

  • Chiral Resolution Check: If assessing enantiomeric purity, add 1.5 equivalents of Pirkle’s Alcohol or use a chiral solvating agent (CSA) like (R)-(-)-2,2,2-Trifluoroanthrylethanol.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (d1): Set to 2.0 seconds minimum. The quaternary carbons and carboxylic acid protons have long T1 relaxation times.

  • Scans: Minimum 16 for 1H; Minimum 512 for 13C.

Step 3: Validation (The "Acid Test")

If the C1 protons appear as a broad singlet rather than a sharp AB system, your sample may be undergoing rapid exchange due to trace acid/water.

  • Action: Add 1 drop of D₂O to the NMR tube and shake.

  • Result: The COOH proton will disappear, and the N-adjacent protons may sharpen or shift slightly, confirming the exchangeable nature.

Visualization of Experimental Workflow

Workflow Start Crude Product (Salt or Zwitterion) Prep Free Base Liberation (Partition: DCM / Sat. NaHCO3) Start->Prep Solvent Solvent Selection Prep->Solvent Choice1 CDCl3 (Structural ID) Solvent->Choice1 Choice2 D2O + NaOD (Solubility/Salt ID) Solvent->Choice2 Analysis 1H-NMR Acquisition (Focus: C1 Splitting) Choice1->Analysis Choice2->Analysis Validation Check C1 Diastereotopicity (AB Quartet = Success) Analysis->Validation

Figure 2: Operational workflow for ensuring spectral fidelity. Note the critical "Free Base Liberation" step to avoid line broadening.

References
  • Tetrahydroisoquinoline Core Spectral Data

    • National Institute of Advanced Industrial Science and Technology (AIST). SDBS No. 1386: 1,2,3,4-Tetrahydroisoquinoline 1H-NMR. SDBS.
  • Diastereotopicity in N-Substituted Heterocycles

    • Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy.
  • Synthesis and NMR of Isoquinoline Derivatives

    • Soton ePrints. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives.
  • Conformational Analysis of THIQ Derivatives

    • ResearchGate. 1H NMR conformational studies and rotational barriers of 1-Benzyl-1,2,3,4-tetrahydroisoquinolines.

Sources

Comparative

Structural confirmation of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid using X-ray crystallography

A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives Executive Summary & Technical Context[1][2][3][4][5] The structural confirmation of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid presents a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary & Technical Context[1][2][3][4][5]

The structural confirmation of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid presents a unique challenge in small molecule characterization. As an N-substituted


-amino acid derivative (effectively an N-tetrahydroisoquinoline alanine analogue), this molecule possesses a chiral center at the propanoic acid 

-carbon and a semi-rigid bicyclic core.[1][2]

While NMR and Mass Spectrometry are standard for preliminary identification, they frequently fail to resolve two critical structural features required for pharmaceutical registration:[1]

  • Absolute Configuration: Determining the (

    
    ) vs. (
    
    
    
    ) enantiomer without chiral derivatization.
  • Zwitterionic State: Confirming whether the solid-state form exists as a neutral molecule or a zwitterion (proton transfer from carboxyl to the tertiary amine), which dictates solubility and bioavailability.[1]

This guide details the definitive protocol for Single Crystal X-ray Diffraction (SC-XRD) of this compound, comparing its efficacy against spectroscopic alternatives.[1]

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

To validate the necessity of SC-XRD, we must objectively compare it with high-field NMR (600 MHz) and High-Resolution Mass Spectrometry (HRMS).[1][2]

Table 1: Structural Elucidation Performance Matrix
Feature1H/13C NMR (Solution State) HRMS (ESI-TOF) SC-XRD (Solid State)
Connectivity Excellent (HMBC/HSQC)Poor (Fragment based)Definitive
Stereochemistry Relative only (NOESY); requires chiral shift reagents for absolute.[1][2]NoneAbsolute (

) via Flack Parameter
Conformation Dynamic average (often broad due to ring inversion).[1][2]Gas phase onlyPrecise 3D Torsion Angles
Protonation State pH-dependent; average of species.[2]Ionization dependentDirect observation of H-atom positions
Sample Req. ~5-10 mg (Destructive if not recovered)<1 mg (Destructive)Single Crystal (~0.1 - 0.3 mm)
The "Ambiguity Gap" in NMR

For 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid, NMR often shows line broadening at room temperature.[1][2] This is caused by the slow interconversion of the saturated tetrahydropyridine ring (half-chair puckering) and restricted rotation around the N-C(


) bond.[1] Consequently, assigning the relative stereochemistry between the ring protons and the chiral center is computationally intensive and error-prone.[1] SC-XRD resolves this by freezing the molecule in its lowest energy conformation. [1][2]

Experimental Protocol: Single Crystal X-ray Diffraction

This protocol is designed to achieve an R-factor < 5% and unambiguous assignment of the chiral center.[2]

Phase 1: Crystallization (The Critical Step)

The target molecule is likely zwitterionic, making it poorly soluble in non-polar solvents but highly soluble in water/methanol.[1]

  • Method: Liquid-Liquid Diffusion (Layering).[1][2]

  • Solvent System: Water/Ethanol (Solvent) + Acetone (Anti-solvent).[1][2]

  • Protocol:

    • Dissolve 20 mg of the compound in a minimum amount of 1:1 Water/Ethanol.[1]

    • Place in a narrow NMR tube or 1-dram vial.

    • Carefully layer Acetone (or Acetonitrile) on top (ratio 1:3).

    • Seal and store at 4°C in a vibration-free environment.

    • Target: Colorless prisms or blocks appearing within 48-72 hours.

Phase 2: Data Collection Strategy
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Kappa geometry).[1][2]

  • Source:

    • Preferred:Cu-K

      
       (
      
      
      
      = 1.54178 Å)
      .[1][2]
    • Reasoning: For light atom structures (C, H, N, O), Copper radiation provides better anomalous scattering signal (

      
      ) than Molybdenum, which is crucial for determining absolute configuration (Flack parameter) in the absence of heavy atoms like Bromine or Chlorine.[1]
      
  • Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the flexible propanoic acid tail.[1]

Phase 3: Structure Refinement[1]
  • Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.[1][2]

  • Zwitterion Validation: Locate the Hydrogen atom on the Nitrogen (tertiary amine) in the difference Fourier map.[1] Refine the C-O bond lengths of the carboxylate; in a zwitterion, the C=O and C-O bond lengths equalize (approx.[1] 1.25 Å each).

Visualizing the Structural Confirmation Workflow

The following diagram illustrates the decision logic and workflow for confirming the structure, highlighting where SC-XRD provides the "Go/No-Go" decision for drug development.

StructuralConfirmation Start Crude Product: 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid Screen Initial Screening (1H NMR + LC-MS) Start->Screen Ambiguity Ambiguity Detected: Broad signals? Chiral purity unknown? Screen->Ambiguity Ambiguity->Screen No (Routine Check) Cryst Crystallization (Vapor Diffusion/Slow Evap) Ambiguity->Cryst Yes (Definitive Data Needed) XRD SC-XRD Data Collection (Cu Source, 100K) Cryst->XRD Single Crystal Obtained Refine Structure Refinement (SHELXL) XRD->Refine Result FINAL STRUCTURE: 1. Absolute Config (R/S) 2. Zwitterionic State Confirmed 3. Torsion Angles Resolved Refine->Result

Caption: Workflow for definitive structural confirmation. The "Ambiguity" node represents the limitation of NMR in resolving absolute stereochemistry without derivatization.[1]

Representative Structural Parameters (Expected)

Based on analogous tetrahydroisoquinoline carboxylic acids [1, 2], a successful refinement should yield the following metrics, validating the method:

  • Space Group: Likely P2

    
    2
    
    
    
    2
    
    
    (Orthorhombic) or P2
    
    
    (Monoclinic) due to chirality.[1][2]
  • R-Factor (

    
    ):  < 0.05 (5%).
    
  • Flack Parameter: Near 0.0 (e.g., -0.05 ± 0.[1][2]08) for correct enantiomer; Near 1.0 for inverted structure.[1]

  • Key Bond Lengths:

    • Carboxylate C-O: ~1.25 Å (delocalized).[1]

    • Isoquinoline N-C(

      
      ): ~1.47 Å.[1][2]
      
  • Hydrogen Bonding: Expect strong intermolecular N-H...O hydrogen bonds forming infinite chains (Head-to-Tail motif), characteristic of amino acid zwitterions [3].[1][2][3]

References

  • Comparison of NMR and X-ray Crystallography. Birkbeck, University of London & Boston University.[1] Detailed analysis of the complementary nature of solid-state vs. solution-state techniques.

  • Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate. National Institutes of Health (PMC).[1][2] Provides specific lattice parameters and hydrogen bonding networks for tetrahydroisoquinoline salts.

  • Amino Acids as Potential Co-Formers: Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science. Discusses the crystallization behavior and zwitterionic stabilization of amino acid derivatives.

  • 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. National Institutes of Health (PMC).[1][2] Structural analysis of N-substituted propanoic acid derivatives, serving as a geometric analogue for the propanoic tail.

Sources

Validation

A Comparative Guide to the Validation of Analytical Standards for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic Acid

In the landscape of pharmaceutical development and quality control, the integrity of your analytical standards is the bedrock of reliable and reproducible data. This guide provides a comprehensive framework for the valid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the integrity of your analytical standards is the bedrock of reliable and reproducible data. This guide provides a comprehensive framework for the validation of analytical standards for the novel compound, 2-(3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and data interpretation. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust and defensible analytical standard.

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] For an analytical standard, this means unequivocally confirming its identity, purity, and concentration. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized approach to analytical method validation.[2][3][4]

The Foundational Role of a Certified Reference Material (CRM)

Before embarking on the validation of an in-house or newly synthesized analytical standard, it is crucial to consider the use of a Certified Reference Material (CRM). CRMs, produced by accredited organizations, have undergone rigorous testing to establish their metrological traceability, homogeneity, and stability.[5][6][7] When a CRM for 2-(3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is available, it serves as the primary comparator for accuracy determination. In the absence of a CRM, a well-characterized in-house primary standard must be established through extensive analytical testing.

Structuring the Validation: A Multi-faceted Approach

Our validation strategy for the analytical standard of 2-(3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is built on three pillars: Identity, Purity, and Assay (concentration). Each pillar is supported by a series of experiments designed to provide a high degree of assurance in the standard's quality.

Figure 1: Overall validation workflow for the analytical standard of 2-(3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid.

Pillar 1: Identity Confirmation

The first and most critical step is to confirm that the candidate standard is indeed 2-(3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid. We will employ a combination of spectroscopic techniques to build a comprehensive and unambiguous structural profile.

Experimental Protocol: Identity Verification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, offering a "fingerprint" of the structure.

    • Procedure:

      • Accurately weigh and dissolve the candidate standard in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

      • Acquire 1H NMR and 13C NMR spectra.

      • Acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in proton and carbon assignments.

      • Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the theoretical structure of 2-(3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid. For propanoic acid derivatives, characteristic signals for the ethyl and carboxylic acid groups would be expected.[8][9] The dihydroisoquinoline moiety will also present a unique set of aromatic and aliphatic signals.[10]

  • Mass Spectrometry (MS):

    • Rationale: MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the molecular formula and aspects of the structure.

    • Procedure:

      • Dissolve a small amount of the candidate standard in a suitable solvent (e.g., methanol or acetonitrile).

      • Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

      • Acquire the full scan mass spectrum in both positive and negative ionization modes.

      • Perform tandem MS (MS/MS) to generate a fragmentation pattern.

      • Data Analysis: The measured mass of the molecular ion should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical exact mass of C12H15NO2. The fragmentation pattern should be consistent with the structure, likely showing losses of the carboxylic acid group or fragmentation of the dihydroisoquinoline ring.[11][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Rationale: FTIR provides information about the functional groups present in the molecule.

    • Procedure:

      • Prepare a sample of the candidate standard (e.g., as a KBr pellet or a thin film).

      • Acquire the infrared spectrum.

      • Data Analysis: Identify characteristic absorption bands for the carboxylic acid O-H and C=O stretches, C-N bond, and aromatic C-H bonds.

Pillar 2: Purity Assessment

A reliable analytical standard must be of high purity, with any impurities identified and quantified. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.[13][14]

Experimental Protocol: Purity Determination and Impurity Profiling
  • Method Development:

    • Rationale: An optimized HPLC method is required to separate the main component from any potential impurities, including starting materials, by-products, and degradation products.

    • Procedure:

      • Screen various reversed-phase columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with a pH modifier like formic acid or trifluoroacetic acid).

      • Optimize the gradient, flow rate, and column temperature to achieve good resolution between the main peak and any impurity peaks.

      • Select a detection wavelength that provides a good response for both the main component and potential impurities.

  • Specificity (Impurity Method):

    • Rationale: Specificity demonstrates that the method can accurately measure the analyte in the presence of other components.[3]

    • Procedure:

      • Analyze a placebo (all components except the analyte).

      • Spike the analyte with known impurities or subject it to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

      • Analyze the stressed samples to ensure that all degradation products are resolved from the main peak.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Rationale: LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[15]

    • Procedure:

      • Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by calculating the standard deviation of the response and the slope of the calibration curve.

Comparative Data: Purity Assessment
ParameterCandidate Standard ACandidate Standard BAcceptance Criteria
Purity (by HPLC, % area) 99.8%98.5%≥ 99.5%
Largest Individual Impurity 0.08%0.7%≤ 0.1%
Total Impurities 0.2%1.5%≤ 0.5%
LOD 0.01%0.01%Reportable
LOQ 0.03%0.03%Reportable

Pillar 3: Assay (Content/Potency)

The assay determines the exact content or potency of the analytical standard. This is typically performed using a quantitative HPLC method.

Experimental Protocol: Quantitative Assay
  • Linearity and Range:

    • Rationale: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a defined range.[3][15]

    • Procedure:

      • Prepare a series of at least five standard solutions of the candidate standard at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).

      • Inject each standard in triplicate.

      • Plot the mean response versus concentration and perform a linear regression analysis.

      • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[16]

  • Accuracy:

    • Rationale: Accuracy is the closeness of the measured value to the true value.[4]

    • Procedure:

      • If a CRM is available, analyze the candidate standard against the CRM.

      • If no CRM is available, perform a spike recovery experiment by adding known amounts of the candidate standard to a placebo at different concentration levels (e.g., 80%, 100%, 120%).

      • Calculate the percent recovery.

      • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Rationale: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17]

    • Repeatability (Intra-assay precision):

      • Analyze a minimum of six replicate preparations of the candidate standard at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

      • Acceptance Criteria: The RSD over all replicates should be ≤ 2.0%.

  • Robustness:

    • Rationale: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1]

    • Procedure:

      • Introduce small variations to the HPLC method parameters (e.g., ±10% change in flow rate, ±2°C change in column temperature, ±5% change in mobile phase organic content).

      • Analyze the system suitability parameters to ensure they still meet the criteria.

Comparative Data: Assay Validation
ParameterCandidate Standard AAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.4%≤ 1.0%
Precision (Intermediate, %RSD) 0.8%≤ 2.0%

Visualization of the Decision Process

Figure 2: Decision tree for the acceptance of a candidate analytical standard.

Conclusion

The validation of an analytical standard for a compound like 2-(3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is a rigorous, multi-step process that requires a deep understanding of analytical chemistry principles and regulatory expectations. By systematically evaluating the identity, purity, and assay of a candidate standard and comparing the results against pre-defined acceptance criteria, researchers can establish a reliable and defensible reference material. This, in turn, ensures the quality and integrity of all subsequent analytical data generated in the drug development lifecycle.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Pharmaceutical Reference Materials | SPEX, NSI, HPS & Chiron - ZeptoMetrix. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • CRM and Reference Standards - Alpha Laboratories. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

  • ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

  • Basic Concepts of NMR: Identification of the Isomers of C - Carbon. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds - PMC. [Link]

  • mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

Sources

Comparative

Comparative study of isoquinoline acid derivatives in neuroprotection models

Executive Summary This guide provides a technical comparative analysis of isoquinoline acid derivatives, a privileged scaffold in medicinal chemistry known for modulating neurodegenerative pathways.[1] Unlike generic ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of isoquinoline acid derivatives, a privileged scaffold in medicinal chemistry known for modulating neurodegenerative pathways.[1] Unlike generic antioxidants, these derivatives target specific upstream and downstream effectors of neuronal death: excitotoxicity (NMDA receptors) , neuroinflammation (TSPO) , and DNA repair failure (PARP-1) .

We classify and compare three distinct structural subclasses:

  • Isoquinoline-3-Carboxylic Acids: Potent NMDA receptor antagonists.[2]

  • Isoquinoline Carboxamides: Ligands for the Translocator Protein (TSPO).[3]

  • Isoquinolinone Acid Derivatives: Inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).

Part 1: Mechanistic Landscape

To select the appropriate derivative for your research, you must understand the specific cascade segment each compound targets.

The Neurotoxic Cascade and Intervention Points

Ischemic or neurodegenerative insults trigger a sequence starting with glutamate excitotoxicity, leading to mitochondrial dysfunction, and culminating in DNA damage-induced necrosis.

  • Class A (NMDA Antagonists): Prevent the initial Ca²⁺ influx.

  • Class B (TSPO Ligands): Stabilize the mitochondrial transition pore and modulate microglial inflammation.

  • Class C (PARP Inhibitors): Prevent NAD⁺ depletion and AIF-mediated cell death (Parthanatos) downstream of ROS generation.

Signaling Pathway Visualization

The following diagram maps the intervention points of the three isoquinoline acid classes within the neuronal death pathway.

NeuroprotectionPathways Ischemia Ischemic Insult / Oxidative Stress Glutamate Excess Glutamate Release Ischemia->Glutamate NMDAR NMDA Receptor Overactivation Glutamate->NMDAR CaInflux Intracellular Ca2+ Overload NMDAR->CaInflux Mito Mitochondrial Dysfunction (mPTP Open) CaInflux->Mito ROS ROS Generation Mito->ROS Microglia Microglial Activation Mito->Microglia DNA DNA Damage ROS->DNA PARP PARP-1 Hyperactivation DNA->PARP NAD NAD+ / ATP Depletion PARP->NAD Death Neuronal Death (Necrosis/Apoptosis) NAD->Death Microglia->ROS Inflammation ClassA Class A: Isoquinoline-3-carboxylic acids (NMDA Antagonism) ClassA->NMDAR Blocks ClassB Class B: Isoquinoline Carboxamides (TSPO Modulation) ClassB->Mito Stabilizes ClassB->Microglia Dampens ClassC Class C: Isoquinolinones (PARP-1 Inhibition) ClassC->PARP Inhibits

Caption: Mechanistic intervention points of isoquinoline derivatives. Class A blocks upstream excitotoxicity; Class B modulates mitochondrial/immune response; Class C prevents downstream metabolic collapse.

Part 2: Comparative Analysis

Pharmacological Profiles (In Vitro)

This table compares the potency and selectivity of representative compounds from each class.

FeatureClass A: NMDA Antagonists Class B: TSPO Ligands Class C: PARP Inhibitors
Representative Compound 6-Substituted Decahydroisoquinoline-3-carboxylic acid (e.g., Cmpd 31a)PK11195 (Isoquinoline carboxamide)TIQ-A (Thieno[2,3-c]isoquinolin-5-one)
Primary Target NMDA Receptor (Glutamate site)TSPO (Mitochondrial Translocator Protein)PARP-1 Enzyme
Binding Affinity / IC50 IC50: 55 nM (vs [³H]CGS19755)Ki: 3.6 nM (TSPO binding)IC50: 0.45 µM (PARP-1 inhibition)
Mechanism of Action Competitive antagonism of glutamate binding.[4]Modulation of mitochondrial respiration & anti-inflammatory signaling.Prevention of NAD+ depletion during oxidative stress.
Key Advantage High potency; blocks the "trigger" of toxicity.Dual action: Neuroprotection + Anti-inflammation.[5][6]Broad window of opportunity (effective post-insult).
Limitation Psychotomimetic side effects (typical of NMDA blockers).Complex pharmacology (agonist vs antagonist effects vary).[7]Solubility issues; requires high intracellular concentration.
In Vivo Efficacy (Ischemia Models)

Performance in Middle Cerebral Artery Occlusion (MCAO) or similar models.

MetricClass A (NMDA Blockers)Class B (TSPO Ligands)Class C (PARP Inhibitors)
Infarct Volume Reduction High (40-60%) if administered pre-insult.Moderate (20-30%) ; preserves penumbra.High (30-50%) even with delayed administration.
Therapeutic Window Narrow (<1 hour post-occlusion).Moderate (Pre-treatment or early post).Wide (up to 6-12 hours post-occlusion).
Behavioral Outcome Prevents motor deficits; risk of ataxia.Improves cognitive recovery; anxiolytic effects.Significant retention of motor function.

Part 3: Experimental Protocols

To validate these compounds in your lab, use the Oxygen-Glucose Deprivation (OGD) model. This assay mimics ischemic stroke in vitro and allows for the differentiation between the three mechanisms.

Protocol: Oxygen-Glucose Deprivation (OGD) in PC12 Cells

Objective: Assess neuroprotective efficacy against ischemic-like injury.[8]

Materials:

  • PC12 cells (differentiated with NGF).

  • OGD Medium: Glucose-free DMEM, deoxygenated with 95% N₂ / 5% CO₂ for 30 min.

  • Anaerobic Chamber.

  • Assay: MTT or LDH release kit.

Step-by-Step Workflow:

  • Seeding: Plate PC12 cells at

    
     cells/well in 96-well plates coated with poly-D-lysine. Differentiate with NGF (50 ng/mL) for 48 hours.
    
  • Drug Pre-treatment:

    • Remove culture medium.

    • Add glucose-free DMEM containing the test isoquinoline derivative (0.1 µM – 10 µM).

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: Edaravone (10 µM) or MK-801 (10 µM).

  • Induction (OGD): Place plates in the anaerobic chamber at 37°C for 4 hours .

  • Reperfusion:

    • Remove OGD medium.

    • Replace with normal glucose-containing medium (with or without compound to test post-treatment efficacy).

    • Incubate at normoxia (37°C, 5% CO₂) for 24 hours .

  • Readout:

    • MTT Assay: Add MTT (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

    • LDH Assay: Collect supernatant to measure lactate dehydrogenase release (marker of necrosis).

Workflow Visualization

OGD_Workflow Step1 1. Seeding (PC12 + NGF, 48h) Step2 2. Treatment (Add Isoquinoline Derivative) Step1->Step2 Step3 3. OGD Insult (Glucose-free, Hypoxia, 4h) Step2->Step3 Step4 4. Reperfusion (Normal Media, Normoxia, 24h) Step3->Step4 Step5 5. Analysis (MTT / LDH) Step4->Step5

Caption: Standardized OGD/Reperfusion workflow for screening isoquinoline neuroprotectants.

Part 4: Structure-Activity Relationship (SAR) Insights

For researchers designing new derivatives, the "Acid" functionality plays a critical role:

  • Carboxylic Acid Position:

    • C3-Position (Decahydroisoquinolines): Critical for mimicking the C-terminal of glutamate, enabling binding to the NMDA receptor [1].

    • C1-Position: Esters at C1 often show higher cytotoxicity (anticancer), while amides (carboxamides) favor TSPO binding [2].

  • Lactam/Acid Tautomerism:

    • In PARP inhibitors like TIQ-A, the lactam moiety (cyclic amide) mimics the nicotinamide core of NAD+, acting as a competitive inhibitor. Hydrolysis to the open-ring acid typically destroys this activity [3].

  • Lipophilicity:

    • Esterification of the carboxylic acid improves blood-brain barrier (BBB) penetration. Once inside the CNS, esterases hydrolyze it back to the active acid form (Prodrug strategy).

References

  • 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry.

  • PK 11195: An isoquinoline carboxamide ligand for TSPO. Frontiers in Pharmacology.

  • Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects. Molecular Pharmacology.

  • Neuroprotective Potential of Isoquinoline Alkaloids: Role of NRF2-KEAP1 Pathway. Molecules.

Sources

Validation

A Guide to the Elemental Analysis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic Acid for Compound Verification

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous verification of a synthesized chemical entity is paramount. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous verification of a synthesized chemical entity is paramount. This guide provides an in-depth look at the elemental analysis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid, a crucial step in confirming its empirical formula and purity. We will explore the theoretical underpinnings, present a detailed experimental protocol, and compare this classical technique with modern spectroscopic methods, offering a comprehensive perspective for researchers at the bench.

The Foundational Role of Elemental Analysis

Elemental analysis is a cornerstone technique in chemistry, providing the mass percentages of the constituent elements in a compound.[1] For a novel compound like 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid, this analysis serves as a primary and cost-effective method to confirm that the synthesized product has the expected atomic composition.[2] The data obtained is fundamental for the determination of the empirical formula, which, in conjunction with molecular weight determination, establishes the molecular formula.[1] A close agreement between the experimentally determined and theoretically calculated elemental composition provides strong evidence for the compound's identity and purity.[3]

Theoretical Elemental Composition

The first step in the verification process is the calculation of the theoretical elemental composition from the molecular formula. 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid has the molecular formula C₁₂H₁₅NO₂ .

To calculate the theoretical percentages, we use the atomic weights of the constituent elements:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

The molecular weight of C₁₂H₁₅NO₂ is calculated as follows: (12 * 12.011) + (15 * 1.008) + (1 * 14.007) + (2 * 15.999) = 144.132 + 15.120 + 14.007 + 31.998 = 205.257 g/mol

The theoretical elemental percentages are then determined:

  • %C = (144.132 / 205.257) * 100 = 70.22%

  • %H = (15.120 / 205.257) * 100 = 7.37%

  • %N = (14.007 / 205.257) * 100 = 6.82%

  • %O = (31.998 / 205.257) * 100 = 15.59%

This data is summarized in the table below:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01112144.13270.22
HydrogenH1.0081515.1207.37
NitrogenN14.007114.0076.82
OxygenO15.999231.99815.59
Total 205.257 100.00

Experimental Protocol: CHN Combustion Analysis

The most common method for determining the carbon, hydrogen, and nitrogen content of an organic compound is CHN combustion analysis.[2] This technique involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment.[4][5]

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid is homogenous and thoroughly dried to remove any residual solvents, as their presence will lead to inaccurate results.[3]

    • Accurately weigh approximately 1-3 mg of the sample into a pre-cleaned tin capsule using a microbalance.[6] The use of tin capsules aids in promoting complete and rapid combustion.[7]

    • The capsule is then folded to securely contain the sample.[8]

  • Combustion:

    • The encapsulated sample is introduced into a combustion furnace heated to approximately 1000°C.[5][7]

    • In the presence of a constant flow of oxygen, the sample undergoes "flash combustion".[2][4]

    • This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ).[4]

  • Reduction and Separation:

    • The gaseous combustion products are swept by a helium carrier gas through a reduction chamber containing heated copper.[4] This step reduces any nitrogen oxides to dinitrogen (N₂) and removes excess oxygen.[9]

    • The resulting mixture of CO₂, H₂O, and N₂ then passes through a gas chromatography column for separation.[5]

  • Detection and Quantification:

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[7]

    • The instrument's software integrates the detector signals and, by comparing them to the signals from a known standard (e.g., acetanilide), calculates the percentage of each element in the original sample.[3]

An acceptable experimental result for a pure compound typically falls within ±0.4% of the theoretical value.[3]

Workflow for Compound Verification

The following diagram illustrates the logical workflow for the verification of a newly synthesized compound, incorporating elemental analysis as a key step.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Verification cluster_conclusion Conclusion Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification EA Elemental Analysis (CHN) Purification->EA Purity & Empirical Formula MS Mass Spectrometry (MS) Purification->MS Molecular Weight NMR NMR Spectroscopy Purification->NMR Structural Elucidation Structure_Confirmation Structure & Purity Confirmed EA->Structure_Confirmation MS->Structure_Confirmation NMR->Structure_Confirmation

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.